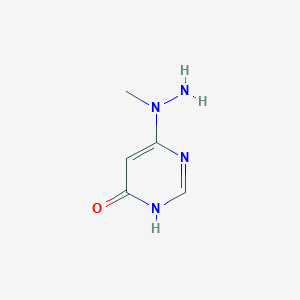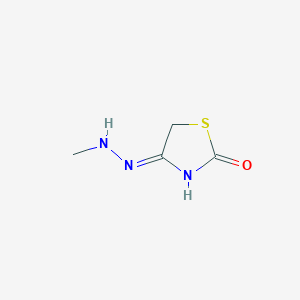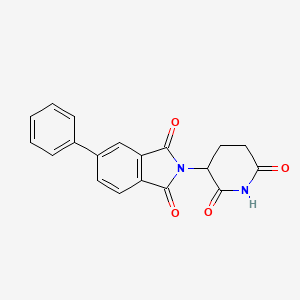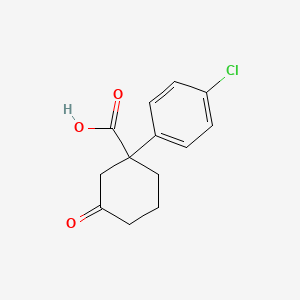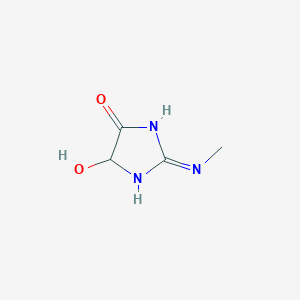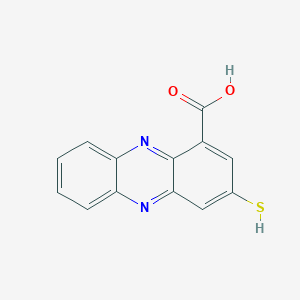
3-Thiophenazoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenazoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The structure of this compound includes a thiophene ring substituted with a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the α-positions (C-2 and C-5) of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Applications De Recherche Scientifique
3-Thiophenazoic acid has a wide range of applications in scientific research:
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the second position.
Thiophene-3-carboxaldehyde: A thiophene derivative with an aldehyde group at the third position.
Thiophene-2,5-dicarboxylic acid: A thiophene derivative with carboxylic acid groups at the second and fifth positions.
Comparison: 3-Thiophenazoic acid is unique due to the position of its carboxylic acid group, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carboxylic acid, it may exhibit different substitution patterns and reactivity towards electrophiles. Its unique structure also allows for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C13H8N2O2S |
|---|---|
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
3-sulfanylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17) |
Clé InChI |
FJAICPVFXUADBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


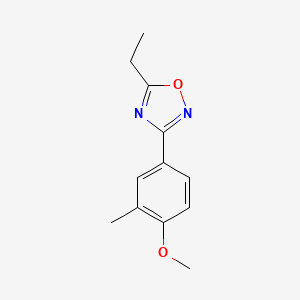
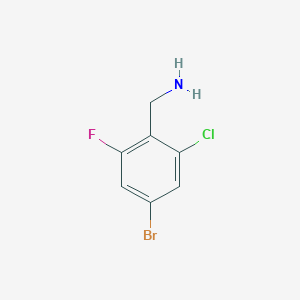
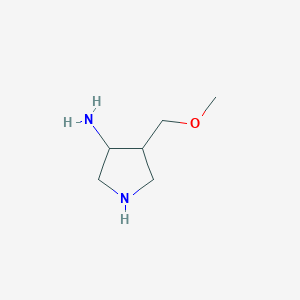

![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
